molecular formula C25H19N3O2 B13387188 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazo&

2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazo&

Cat. No.: B13387188
M. Wt: 393.4 g/mol
InChI Key: BZSJUFJXCHHRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

The importance of asymmetric catalysis in contemporary organic synthesis cannot be overstated. numberanalytics.commdpi.com Many biologically active molecules, particularly pharmaceuticals, are chiral, and their physiological effects are often dependent on their specific stereochemistry. mdpi.com A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, causing severe birth defects. mdpi.com This disaster underscored the critical need to produce single-enantiomer drugs. Asymmetric catalysis provides a direct and economically viable route to such enantiomerically pure compounds, avoiding the often inefficient separation of racemic mixtures. mdpi.com Beyond pharmaceuticals, this field is crucial for the production of agrochemicals, fragrances, and advanced materials where specific stereoisomers are required for desired functionality. chiralpedia.comchiralpedia.com

Evolution and Impact of Chiral Ligands in Enantioselective Transformations

The development of asymmetric catalysis is intrinsically linked to the evolution of chiral ligands. nih.gov These molecules transfer their chiral information to the catalytic center, creating a biased environment that favors the formation of one enantiomer over its mirror image. pnas.orgnumberanalytics.com The journey began in the mid-20th century, with early efforts laying the groundwork for understanding stereochemical control. chiralpedia.com A significant breakthrough came with the development of C2-symmetric ligands, a design principle that reduces the number of possible competing diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivity. pnas.org Over the decades, thousands of chiral ligands have been synthesized, leading to the identification of "privileged ligands"—structural motifs that are effective for a wide range of reactions and substrates. pnas.org This progression has transformed asymmetric catalysis from an academic curiosity into an indispensable tool for both laboratory and industrial-scale synthesis. researchgate.net

Overview of Oxazole-Based Chiral Ligands in Asymmetric Synthesis

Among the privileged classes of chiral ligands, those containing the oxazoline (B21484) ring have become particularly prominent. bldpharm.com Chiral oxazoline-containing ligands are valued for their ready accessibility, often synthesized in high yields from readily available chiral amino alcohols. bldpharm.comresearchgate.net The stereocenter is positioned adjacent to the coordinating nitrogen atom, allowing for direct and effective transfer of chirality to the metal's active site. bldpharm.com This modular nature allows for systematic tuning of both steric and electronic properties to optimize catalyst performance for a specific reaction. Ligands such as Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) are archetypal examples that have found broad application in a multitude of metal-catalyzed reactions, including cycloadditions, aldol (B89426) reactions, and hydrosilylations, consistently delivering high levels of enantioselectivity. bldpharm.comwikipedia.org

Contextualization of Indeno-Oxazole Frameworks in Chiral Ligand Design

The design of a chiral ligand's backbone is crucial for establishing a well-defined and rigid chiral environment around the metal center. The indeno-oxazole framework, as seen in compounds like 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole), incorporates the rigid indane scaffold. This fused-ring system restricts conformational flexibility, which is highly desirable in asymmetric catalysis. A more rigid ligand creates a more predictable and stable chiral pocket, enhancing the differentiation between the two enantiomeric transition states and often leading to higher enantioselectivities. The specific stereochemistry of the indane backbone (3AR, 8AS) fixes the spatial orientation of the two oxazole (B20620) units, creating a precise C2-symmetric or near-C2-symmetric environment that is a hallmark of many successful chiral ligands.

Historical Development of Bis-Oxazoline and Related Chiral Nitrogen-Containing Ligands

The story of bis-oxazoline ligands is built upon pioneering work in the field of asymmetric catalysis. The concept of using chiral ligands began to gain significant traction in the 1960s with the work of researchers like Ryōji Noyori and William S. Knowles, who would later share the Nobel Prize in Chemistry. wikipedia.org Their initial systems often utilized chiral phosphines and Schiff bases. wikipedia.org

The direct precursors to modern bis-oxazoline ligands emerged in the 1980s. Henri Brunner, while investigating enantioselective hydrosilylation, began to explore nitrogen-containing ligands, developing chiral pyridine (B92270) oxazoline ligands in 1986. wikipedia.orgchemeurope.com Around the same time, Andreas Pfaltz reported impressive results with C2-symmetric semicorrin ligands in cyclopropanation reactions. wikipedia.org This set the stage for the landmark development of the first bis-oxazoline ligands. In 1989, Hisao Nishiyama introduced the first PyBox ligands, which proved highly effective in the hydrosilylation of ketones. wikipedia.org A year later, the first BOX ligands were reported by Satoru Masamune's group for copper-catalyzed cyclopropanation reactions, achieving remarkable enantioselectivities that generated widespread interest in the motif. wikipedia.org David Evans further developed BOX-type ligands in 1991, solidifying their status as a privileged class of ligands in the toolkit of synthetic chemists. chemeurope.comdigitellinc.com

Properties

IUPAC Name

2-[6-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coordination Chemistry and Metal Complexation of 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole

Ligand Design Principles for Effective Chiral Induction in Metal Catalysis

The efficacy of chiral ligands in asymmetric catalysis hinges on their ability to create a well-defined and discriminatory three-dimensional space around a metal's active site. The design of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) and related bis(oxazoline) ligands is guided by several key principles to maximize stereochemical control.

C₂-Symmetry : The presence of a C₂-symmetric axis in the ligand is a crucial design element. nih.gov This symmetry simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states, which can lead to higher enantioselectivity in the catalyzed reaction. nih.gov

Rigidity and Conformational Constraint : The fused indeno-groups impart significant rigidity to the ligand structure. This conformational constraint ensures that the chiral environment around the metal center is well-defined and does not fluctuate significantly during the catalytic process, which is essential for effective and predictable chiral induction. nih.gov

Proximity of Chiral Centers : The chiral centers derived from the indane framework are located in close proximity to the coordinating nitrogen atoms of the oxazoline (B21484) rings. nih.gov This strategic placement allows for a strong directing effect on the substrates approaching the catalytic site, effectively shielding one face of the substrate and favoring a specific reaction pathway. nih.gov

Denticity and Preferred Coordination Modes of the Bis-Oxazole Ligand

Based on its structure, featuring a central pyridine (B92270) ring flanked by two oxazoline moieties, 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole)pyridine is designed to act as a tridentate ligand.

The preferred coordination mode involves the two nitrogen atoms of the oxazoline rings and the central nitrogen atom of the pyridine ring binding to a single metal center. This creates a classic N,N,N-tridentate or "pincer" coordination. This mode of binding forms two five-membered chelate rings with the metal ion, resulting in a thermodynamically stable and conformationally constrained complex. nih.govsigmaaldrich.cn This rigid chelation is fundamental to the ligand's ability to enforce a specific geometry and chiral environment upon the metal catalyst.

Synthesis and Isolation of Transition Metal Complexes

The preparation of metal complexes with 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) typically involves the direct reaction of the ligand with a suitable transition metal salt. These complexes are often generated in situ just before their use as catalysts by simply mixing the ligand and the metal precursor in an appropriate solvent. nih.gov

The general procedure involves dissolving the ligand and a stoichiometric equivalent of the metal salt (e.g., copper(II) triflate, nickel(II) chloride, palladium(II) acetate) in a solvent like dichloromethane (B109758), tetrahydrofuran, or acetonitrile (B52724) at room temperature. The formation of the complex is usually rapid.

In some cases, the resulting ligand-metal complexes are stable enough to be isolated as solid materials. nih.gov Isolation can be achieved by precipitation upon addition of a less-polar solvent or by removal of the reaction solvent under reduced pressure. The isolated complexes can then be purified by recrystallization. The ability to isolate these complexes allows for more detailed structural and spectroscopic characterization. For instance, certain copper-bis(oxazoline) complexes have been shown to be stable in air and in solution. nih.gov

Structural Elucidation of Ligand-Metal Complexes via X-ray Crystallography and Spectroscopic Methods

The precise three-dimensional structure and bonding within these metal-ligand complexes are critical to understanding their catalytic behavior. A combination of X-ray crystallography and various spectroscopic techniques is employed for comprehensive characterization. nih.govsamipubco.com

Spectroscopic Methods : A suite of spectroscopic techniques is used to characterize the complexes, both in the solid state and in solution. samipubco.comuomustansiriyah.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the ligand structure within the complex and to probe the symmetry of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of metal binding.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify characteristic vibrational frequencies of the ligand and to observe shifts upon complexation. For instance, changes in the C=N stretching frequency of the oxazoline ring can indicate coordination to the metal center.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion. samipubco.com

Mass Spectrometry : Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. samipubco.com

Influence of Metal Center Identity (e.g., Ni, Cr, Cu) on Complex Geometry and Reactivity

The identity of the transition metal center plays a pivotal role in determining the geometry, stability, and subsequent catalytic reactivity of the complex formed with the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand. The formation of monomeric or dimeric species can depend on the reactivity of the metal ion and the specific reaction conditions. nih.gov

Different metals favor distinct coordination geometries, which in turn influences the catalytic properties. While the tridentate nature of the PyBox ligand imposes significant constraints, the final geometry is a function of the metal's preferred coordination number and electronic configuration. For related pincer-type ligands, a variety of geometries have been observed. samipubco.com

Metal IonTypical Coordination GeometryCommon Applications in Catalysis
Cu(II)Square Planar or Distorted OctahedralCyclopropanation, Friedel-Crafts Alkylation nih.govmdpi.com
Ni(II)Square Planar or OctahedralConjugate Additions, Aldol (B89426) Reactions beilstein-journals.org
Pd(II)Square PlanarAllylic Alkylation, Heck Coupling beilstein-journals.org
Zn(II)Tetrahedral or OctahedralAldol Reactions, Diels-Alder Reactions beilstein-journals.org
Ru(II)OctahedralC-H Amination, Cyclopropanation nih.govsigmaaldrich.cn
Cr(III)OctahedralDiels-Alder Reactions, Carbonyl-Ene Reactions

The Lewis acidity of the metal center is also a key factor; more Lewis acidic metals can activate substrates more effectively but may also lead to lower catalyst stability. The choice of metal is therefore a critical parameter for optimizing a specific asymmetric transformation.

Stability and Lability of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) Metal Complexes under Catalytic Conditions

For a metal complex to be an effective catalyst, it must strike a balance between stability and lability. The complex must be stable enough to persist throughout the catalytic cycle without decomposition but also sufficiently labile to allow for the coordination and dissociation of substrates and products.

The tridentate chelation of the indeno-PyBox ligand generally imparts high thermal and chemical stability to the resulting metal complexes. nih.gov This robustness is essential for maintaining the integrity of the chiral environment under typical catalytic conditions, which may involve elevated temperatures or the presence of reactive reagents. As noted, some copper-bis(oxazoline) complexes are stable to air and moisture. nih.gov

However, the coordination sites on the metal that are not occupied by the tridentate ligand must be available for the catalytic reaction to occur. These sites must be labile enough to permit substrate binding. Often, weakly coordinating counter-ions (like triflate, OTf⁻) or solvent molecules occupy these positions and are easily displaced by the substrate. The interplay between the strong, stabilizing coordination of the PyBox ligand and the lability of the remaining coordination sites is fundamental to the catalytic function of these complexes.

Applications of 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole in Asymmetric Catalysis

Enantioselective Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis, allowing for the creation of complex chiral molecules from simpler precursors. Ligands of the Indeno-PyBox and related Indeno-Box family have proven to be highly effective in guiding the stereochemical outcome of numerous such reactions.

Asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds and the installation of stereocenters. While direct examples using the specific 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand are specialized, closely related chiral bis(oxazoline) ligands have demonstrated high efficacy. For instance, palladium-catalyzed alkylation of racemic (E)-1,3-diphenylpropenyl acetate (B1210297) with carbon nucleophiles has been successfully achieved using enantiopure fluorous bis(oxazoline) ligands. These reactions have yielded products with enantioselectivities reaching up to 98%, showcasing the potential of the rigid oxazoline (B21484) scaffold in controlling stereochemistry in such transformations.

The aldol (B89426) reaction is a fundamental C-C bond-forming reaction for synthesizing β-hydroxy carbonyl compounds. The use of chiral catalysts comprising bis(oxazoline) ligands allows for the production of enantioenriched syn- or anti-aldol adducts. In a notable example, a Nickel(II) complex of a methylene-bridged indeno-bis(oxazoline) ligand, known as IndaBox, was used to catalyze the syn-aldol reaction between an N-propionylthiazolidinethione and an aldehyde. researchgate.net While this specific ligand variant afforded the product with moderate enantioselectivity, the results highlight the applicability of this structural class to aldol methodology. researchgate.net

Catalyst ComponentSubstratesDiastereomeric Ratio (syn:anti)Enantiomeric Excess (syn)
Ni(SbF₆)₂ / IndaBoxN-propionylthiazolidinethione, Benzaldehyde2.6:155%

The Diels-Alder reaction is a powerful cycloaddition for the stereocontrolled synthesis of six-membered rings. C₂-symmetric chiral bis(oxazoline) ligands, in complex with Lewis acidic metals like copper(II), are excellent catalysts for this transformation. researchgate.net A copper(II) triflate complex with a methylene-bridged IndaBox ligand has been shown to be highly effective in the Diels-Alder reaction between cyclopentadiene (B3395910) and β-substituted acryloyl dienophiles. researchgate.net The reaction proceeds with high levels of both diastereoselectivity and enantioselectivity, particularly when conducted in an ionic liquid medium. researchgate.net

DienophileDieneCatalyst Systemendo/exo Ratioendo ee (%)
N-acryloyl-2-oxazolidinone derivativeCyclopentadieneCu(OTf)₂ / IndaBoxup to 97:03up to 94%

A significant advancement in C-C bond formation is the three-component asymmetric 1,2-dicarbofunctionalization of unactivated alkenes. This reaction allows for the simultaneous introduction of two different carbon groups across a double bond. A process utilizing a nickel/bis(oxazoline) catalyst system has been developed for the reaction of unactivated alkenes with aryl iodides and aryl/alkenylboronic esters. nih.gov This method tolerates a wide array of nucleophiles, delivering the desired products in good yields and with high enantioselectivity. nih.gov The stereoinduction is believed to arise from the interplay between a bulky directing group on the alkene and the hemilabile nature of the bidentate bis(oxazoline) ligand. nih.gov

Hydrocarbofunctionalization reactions involve the addition of both a hydrogen atom and a carbon-based functional group across an unsaturated bond. While a broad category, specific examples catalyzed by PyBox-metal complexes highlight the utility of the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand class. For instance, rhodium-catalyzed hydroamination of allenes using a Josiphos ligand provides valuable α-chiral primary allylic amines with excellent regio- and enantioselectivity. nih.gov This transformation underscores the potential for PyBox-type ligands to be applied in related hydrofunctionalization processes.

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The catalytic, enantioselective formation of bonds between carbon and heteroatoms (such as N, O, Si) is of paramount importance for the synthesis of pharmaceuticals and other fine chemicals. PyBox ligands, including the indeno-derivative, have been instrumental in advancing this field. researchgate.net

A prime example is the asymmetric hydrosilylation of ketones, a method for producing chiral secondary alcohols. In pioneering work by Nishiyama, a rhodium(III) catalyst bearing an isopropyl-PyBox ligand was shown to effectively promote the hydrosilylation of various ketones, achieving extremely high enantioselectivities. sigmaaldrich.comcambridgenetwork.co.uk This reaction represents a key application of PyBox ligands in C-O bond formation strategies via a C-Si bond intermediate. sigmaaldrich.com

Furthermore, the principles of hydroamination, involving the addition of an N-H bond across a C-C multiple bond, also fall under this category. Catalytic systems for asymmetric hydroamination are crucial for the synthesis of chiral amines. dicp.ac.cnnih.gov The development of rhodium/Josiphos catalyst systems for the hydroamination of allenes demonstrates a practical route to α-chiral allylic amines, showcasing a powerful method for enantioselective C-N bond formation. nih.gov

Reaction TypeCatalyst SystemSubstrateProduct TypeKey Feature
HydrosilylationRh(III) / Isopropyl-PyBoxKetonesChiral Secondary AlcoholsExtremely high enantioselectivity sigmaaldrich.com
HydroaminationRh(I) / JosiphosAllenes, Benzophenone imineα-Chiral Primary Allylic AminesHigh regio- and enantioselectivity nih.gov

Asymmetric Hydroaryloxy- and Hydroalkoxycarbonylation

Asymmetric Hydrogenation and Reduction Reactions (e.g., 1,2-reduction of α,β-unsaturated ketones)

The PyBox ligand family is well-established in asymmetric reduction reactions. For instance, rhodium and ruthenium complexes of PyBox ligands are effective catalysts for the asymmetric hydrosilylation and transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. strem.comsigmaaldrich.commdpi.com These processes are crucial in the synthesis of pharmaceuticals and fine chemicals.

However, specific studies detailing the use of the (3aR,8aS)-IndaPyBox variant in the asymmetric hydrogenation or the selective 1,2-reduction of α,β-unsaturated ketones are not prominently featured in the available literature. Consequently, comprehensive data tables of substrate scope, yields, and enantiomeric excess for these specific applications with the IndaPyBox ligand cannot be compiled at this time. The general mechanism for PyBox-catalyzed ketone reduction involves the coordination of the ketone to the chiral metal complex, followed by a stereoselective hydride transfer to one of the prochiral faces of the carbonyl group.

Diverse Catalytic Systems Employing 2,6-Bis((3AR,8AS)-8H-indeno[1,2-D)oxazole) (e.g., Nickel-catalyzed, Chromium-catalyzed)

Complexes of the IndaPyBox ligand with various transition metals are employed to catalyze a range of asymmetric reactions.

Nickel-Catalyzed Reactions: Nickel complexes featuring PyBox ligands are particularly notable for their utility in carbon-carbon bond-forming reactions, such as Negishi and Suzuki-Miyaura cross-couplings. nih.govnih.gov These catalysts can couple alkyl electrophiles with organozinc or organoboron reagents. For example, Ni/Pybox systems have been successfully used in the enantioselective Negishi cross-coupling of secondary allylic chlorides with alkylzincs. nih.gov Another significant application is the nickel-catalyzed coupling of alkyl electrophiles with diboron (B99234) reagents to generate valuable carbon-boron bonds, where the PyBox ligand is crucial for reactivity. nih.gov In these reactions, the PyBox ligand's tridentate nature stabilizes the nickel center through various oxidation states (e.g., Ni(0), Ni(I), Ni(II)) involved in the catalytic cycle. nih.gov While (3aR,8aS)-IndaPyBox is cited as a ligand for Ni-catalyzed cross-coupling, specific performance data and substrate tables for this particular ligand are sparse in the literature. sigmaaldrich.com

Chromium-Catalyzed Reactions: The use of (3aR,8aS)-IndaPyBox in chromium-catalyzed asymmetric reactions is not well-documented. While chromium catalysis has emerged as a powerful tool for radical-involved asymmetric carbonyl additions, the ligands typically employed are distinct from the PyBox family.

Comprehensive Substrate Scope and Limitations for Catalytic Applications

Defining a comprehensive substrate scope for (3aR,8aS)-IndaPyBox is challenging due to the limited number of detailed studies for the specific reactions outlined. Generally, for the broader class of Ni/Pybox catalyzed cross-coupling reactions, the substrate scope can be extensive, including unactivated primary and secondary alkyl halides. nih.gov A key limitation often observed in such reactions is the reactivity of different halide leaving groups (I > Br > Cl > OTs), and certain functional groups on the substrates can either inhibit the catalyst or lead to side reactions. nih.gov In other metal-catalyzed reactions, such as the Ytterbium-catalyzed Friedel-Crafts alkylation, IndaPyBox has been shown to accommodate a wide range of substituted indoles and nitroalkenes, including sterically hindered variants, achieving good yields and enantioselectivities. researchgate.net

Comparative Analysis of Catalytic Activity and Enantioselectivity with Other Chiral Oxazoline/Oxazole (B20620) Ligands

The structure of the (3aR,8aS)-IndaPyBox ligand is a strategic evolution from simpler BOX (bis(oxazoline)) and PyBox ligands.

Comparison with BOX Ligands: Compared to bidentate BOX ligands, the tridentate PyBox scaffold, including IndaPyBox, offers a more rigid coordination environment. This increased rigidity can restrict the conformational flexibility of the catalyst-substrate complex, often leading to higher enantioselectivity. researchgate.netsigmaaldrich.com Furthermore, the larger binding site of PyBox ligands makes them suitable for coordinating with a wider range of metals, including larger lanthanide cations, which is a limitation for some BOX ligands. researchgate.net

Comparison with other PyBox Ligands: The defining feature of IndaPyBox is the fused indane ring system. This modification introduces significant steric bulk and rigidity compared to standard PyBox ligands with simpler substituents like isopropyl (i-Pr-PyBox) or phenyl (Ph-PyBox). This enhanced rigidity, derived from the indane backbone, is often hypothesized to improve enantiocontrol. researchgate.net

In a study on the asymmetric fluorination of alkyl 1-indanone-2-carboxylates catalyzed by Europium(III) triflate, the performance of (S,R)-IndaPyBox was compared to other PyBox ligands. The results demonstrated the superiority of the IndaPyBox ligand for this specific transformation, highlighting how the ligand's structure is critical to achieving high enantioselectivity.

Table 1. Comparison of PyBox Ligands in Asymmetric Fluorination
EntryLigandYield (%)ee (%)
1(S,S)-i-Pr-PyBox9410
2(S,S)-Ph-PyBox95-17
3(S,R)-IndaPyBox9585

Reaction conditions and substrate details influence the outcome. Data is representative for a specific fluorination reaction and may not be generalizable. Negative ee indicates the formation of the opposite enantiomer.

This data illustrates that for certain substrates, the unique steric and electronic properties of the IndaPyBox ligand can provide a significant advantage in enantioselectivity over other common PyBox ligands.

Mechanistic Investigations and Stereochemical Models of 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole Ligated Catalysts

Proposed Catalytic Cycles for Asymmetric Transformations Mediated by 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) Metal Complexes

Metal complexes of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) are versatile catalysts for numerous asymmetric reactions, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. nih.govnih.gov While the specifics of the catalytic cycle can vary depending on the reaction, a general mechanistic framework can be illustrated.

A representative catalytic cycle for a Lewis acid-catalyzed reaction, such as a Diels-Alder reaction, typically begins with the coordination of the metal precursor (e.g., Cu(OTf)2) to the bidentate nitrogen donors of the IndaBox ligand. This in situ formation generates a chiral Lewis acid catalyst. nih.gov The substrate, often an α,β-unsaturated carbonyl compound, then coordinates to the metallic center of the chiral complex. This coordination activates the substrate for subsequent reaction and positions it within the chiral environment of the ligand.

The dienophile, for instance, is then approached by the diene from a sterically less hindered face, as dictated by the ligand's indane framework. This facial selectivity is the key to the enantioselectivity of the reaction. After the carbon-carbon bonds are formed, the product dissociates from the metal center, regenerating the catalyst for the next cycle. nih.gov

Table 1: Key Steps in a General Catalytic Cycle for an IndaBox-Metal Catalyzed Diels-Alder Reaction

StepDescription
1. Catalyst Formation The 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand coordinates to a metal salt (e.g., Cu(II), Fe(III)) to form the active chiral Lewis acid catalyst. nih.gov
2. Substrate Coordination The dienophile (e.g., an N-acryloyl oxazolidinone) binds to the metal center of the catalyst, leading to its activation.
3. Stereoselective Attack The diene approaches the coordinated dienophile from a specific face, guided by the steric environment of the IndaBox ligand.
4. Product Formation The cycloaddition reaction occurs, forming the Diels-Alder adduct.
5. Product Release The product dissociates from the catalyst, regenerating the active species for the next catalytic cycle. nih.gov

Role of Ligand Conformation and Flexibility in Chiral Induction

The high degree of enantioselectivity achieved with 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligated catalysts is largely attributed to the conformational rigidity and C2-symmetric nature of the ligand. nih.gov The fused indane rings restrict the conformational freedom of the ligand, creating a well-defined and predictable chiral pocket around the metal center. nih.gov This rigidity is a key advantage over more flexible bis(oxazoline) ligands.

The C2-symmetry of the ligand simplifies the number of possible transition states, making it easier to predict the stereochemical outcome of a reaction. The two identical chiral environments on either side of the metal center ensure that the substrate is approached with the same facial bias, regardless of its coordination mode.

The bite angle of the ligand, which is the N-Metal-N angle, is another critical factor in determining the geometry of the catalyst and, consequently, the stereochemical outcome. The indane backbone enforces a specific bite angle that influences the orientation of the substrates in the transition state, thereby maximizing chiral induction.

Elucidation of Transition State Architectures and Stereochemical Control Pathways

The stereochemical outcome of reactions catalyzed by 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) metal complexes is determined by the geometry of the transition state. Stereochemical models have been proposed to rationalize the observed enantioselectivity. nih.govresearchgate.netnih.gov These models are often based on X-ray crystal structures of related ligand-metal complexes and computational studies. nih.gov

For many reactions, a square-planar or distorted square-planar geometry is proposed for the catalytic intermediate, with the bidentate IndaBox ligand occupying two of the coordination sites. The substrate coordinates to the remaining sites. The bulky indane groups of the ligand effectively shield two of the quadrants around the metal center, leaving the other two accessible for the approach of the second reactant.

For example, in a copper(II)-catalyzed Diels-Alder reaction, the dienophile is thought to coordinate in a bidentate fashion to the copper center. The indane moieties of the ligand then act as "chiral walls," directing the incoming diene to one of the two exposed faces of the dienophile. This facial discrimination leads to the preferential formation of one enantiomer of the product.

Spectroscopic and Kinetic Studies of Key Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are essential for a complete understanding of the reaction mechanism. Various spectroscopic techniques can be employed for this purpose. While specific studies on the exact 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand are not extensively detailed in the literature, insights can be drawn from studies on analogous bis(oxazoline) complexes. ajrconline.orgresearchgate.neteurjchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing diamagnetic metal complexes and can provide information about the ligand's coordination mode and the binding of substrates. researchgate.net For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to probe the electronic structure of the metal center and its coordination environment. nih.govnih.gov

In situ spectroscopic techniques, such as Infrared (IR) and UV-Vis spectroscopy, can be used to monitor the reaction in real-time and detect the formation and consumption of intermediates. These techniques can provide valuable kinetic data and help to identify the rate-determining step of the catalytic cycle.

Kinetic studies, which measure the rate of reaction as a function of reactant and catalyst concentrations, are also crucial for elucidating the reaction mechanism. rsc.orgnih.govelsevierpure.comresearchgate.net Such studies can help to determine the order of the reaction with respect to each component and provide evidence for the formation of pre-catalyst equilibria and the nature of the active catalytic species. For instance, in copper-catalyzed reactions, kinetic studies can help to distinguish between mechanisms involving monomeric or dimeric copper species.

Influence of Steric and Electronic Properties of the Indeno-Oxazole Moiety on Reaction Stereochemistry

The steric and electronic properties of the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand can be fine-tuned to optimize its performance in a particular catalytic reaction. nih.gov The indane framework provides a rigid scaffold that can be functionalized at various positions to modulate the steric environment around the metal center.

For instance, introducing bulky substituents on the indane ring can enhance the steric shielding of the metal center, leading to higher enantioselectivities. Conversely, modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups on the aromatic part of the indane moiety can influence the Lewis acidity of the metal center. nih.gov This, in turn, can affect the rate and selectivity of the reaction.

The ability to systematically modify the ligand's structure and study the resulting effects on the catalytic outcome is a powerful approach for mechanistic investigation and for the development of more efficient and selective catalysts. nih.govnih.gov

Table 2: Impact of Ligand Properties on Catalysis

PropertyInfluence on Catalysis
Steric Bulk Increased steric bulk on the indane framework can enhance facial shielding of the metal center, often leading to higher enantioselectivity. nih.gov
Electronic Nature Electron-withdrawing groups on the aromatic ring can increase the Lewis acidity of the metal center, potentially increasing reaction rates. Electron-donating groups can have the opposite effect.
Bite Angle The geometry of the indane backbone dictates the N-Metal-N bite angle, which influences the coordination geometry and the orientation of substrates in the transition state.

Chemo- and Regioselectivity Aspects in Catalytic Processes

In addition to stereoselectivity, catalysts derived from 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) can also control the chemo- and regioselectivity of a reaction. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.

The chiral environment created by the IndaBox ligand can differentiate between different functional groups in a molecule, leading to chemoselective transformations. For example, in a molecule with multiple potential coordination sites, the catalyst may selectively bind to one site, directing the reaction to a specific part of the molecule.

Similarly, the steric and electronic properties of the ligand can influence the regioselectivity of a reaction. In reactions where multiple regioisomeric products are possible, the catalyst can direct the reactants to combine in a specific orientation, leading to the preferential formation of one regioisomer. This has been observed in various reactions, including allylic alkylations and C-H functionalization reactions, where the choice of ligand is critical for controlling the position of the new bond formation.

Structure Activity Relationship Studies and Ligand Modifications of the 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole Scaffold

Rational Design Principles for Enhancing Catalytic Efficiency and Stereoselectivity

The rational design of 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligands and their analogs is primarily guided by the goal of creating a well-defined and sterically hindered chiral pocket around the coordinated metal ion. The C2-symmetric nature of these ligands is a fundamental design principle, as it reduces the number of possible transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. nih.gov

The conformationally constrained nature of the indane backbone is a crucial feature that contributes to the high levels of stereocontrol observed with these ligands. nih.gov This rigidity ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic event. The design principles for enhancing catalytic performance often focus on modulating the steric and electronic properties of the ligand through systematic modifications.

Key strategies in the rational design of these ligands include:

Modification of the Linker: The nature of the bridge connecting the two oxazoline (B21484) rings plays a critical role in defining the "bite angle" of the ligand. This angle, in turn, influences the geometry of the metal complex and the accessibility of the catalytic site. Fine-tuning the linker can lead to significant improvements in enantioselectivity.

Substitution on the Oxazoline Ring: Introducing substituents on the oxazoline ring, typically at the 4-position, directly impacts the steric environment around the metal center. Bulky substituents can create a more defined chiral pocket, enhancing facial discrimination of the substrate.

Functionalization of the Indene (B144670) Core: Altering the electronic properties of the indane backbone through the introduction of electron-donating or electron-withdrawing groups can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

These design principles are often explored in a synergistic manner to achieve optimal performance for a specific catalytic transformation.

Impact of Substituents on the Indene Core on Ligand Performance

Systematic studies on the impact of substituents on the indene core of IndaBox ligands have revealed that even subtle modifications can lead to significant changes in catalytic performance. Recent research has highlighted that IndaBox derivatives with additional functionalization on the aromatic portion of the indane can exhibit enhanced reactivity and enantioselectivity compared to their unsubstituted counterparts. nih.gov

For instance, the introduction of a bromine atom at the C5 position of the indane core serves as a versatile handle for further late-stage modifications via palladium-catalyzed cross-coupling reactions. nih.gov This strategy allows for the synthesis of a diverse library of ligands with various aryl and other functional groups on the indene backbone.

A study exploring the performance of these modified ligands in a copper acetate-catalyzed enantioselective Henry reaction demonstrated the tangible effects of these substituents. nih.gov For example, a ligand bearing a bis(4-trifluoromethyl-benzyl) bridge and an aryl bromide on the indene core showed increased enantioselectivity, albeit with a slight reduction in yield, when compared to a similar ligand with a simple bis(benzyl) bridge. nih.gov This observation underscores the delicate interplay between electronic and steric effects imparted by the indene core substituents.

The following table summarizes the performance of selected C5-substituted IndaBox ligands in the copper-catalyzed Henry reaction:

Ligand Bridge SubstituentIndene Core SubstituentYield (%)Enantiomeric Ratio (er)
Bis(benzyl)Bromo9880:20
Bis(4-trifluoromethyl-benzyl)Bromo7985:15

These findings suggest that the electronic nature of the substituents on the indane core can modulate the catalytic activity and selectivity, providing a valuable tool for ligand optimization. nih.gov

Influence of Modifications to the Oxazole (B20620) Ring and Linker Units

Modifications to the oxazoline ring and the linker unit that bridges the two oxazoline moieties are critical aspects of the structure-activity relationship studies of the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold. The substituents on the oxazoline ring directly influence the steric environment of the catalytic center.

In a study on novel chiral bisoxazoline ligands with a norbornadiene backbone, it was observed that varying the substituents on the oxazoline ring had a remarkable effect on the enantioselectivity of the copper-catalyzed Henry reaction. researchgate.net For example, a ligand with a phenyl group on the oxazoline ring resulted in a lower enantiomeric excess compared to ligands bearing benzyl (B1604629) or isopropyl groups. researchgate.net This highlights the importance of the steric bulk and the nature of the substituent in creating an effective chiral pocket.

The linker unit, which connects the two oxazoline rings, dictates the geometry and rigidity of the resulting metal complex. The impact of the linker's identity on asymmetric catalysis is well-documented and is attributed to factors such as the fine-tuning of the ligand bite angle and the shielding of the coordination plane. nih.gov For example, the use of a cyclopropyl (B3062369) linker has been shown to be highly effective in certain reactions. nih.gov

Furthermore, chiral bisoxazoline ligands incorporating various heterocyclic bridges like naphthyridine, pyridazine, pyrazole, and phenol (B47542) have been prepared and shown to form bimetallic complexes. beilstein-journals.org These modifications to the linker unit can lead to unique catalytic properties and open avenues for the development of novel catalytic systems.

The following table illustrates the effect of oxazoline ring substituents on the enantioselectivity of a copper-catalyzed Henry reaction using a norbornadiene-bridged bisoxazoline ligand: researchgate.net

Oxazoline SubstituentEnantiomeric Excess (ee, %)
Phenyl25
Benzyl59
Isopropyl48

These results clearly demonstrate that the choice of substituent on the oxazoline ring is a key determinant of the stereochemical outcome of the reaction. researchgate.net

Stereochemical Implications of Varying the Absolute Configuration of Chiral Centers in Analogues

The absolute configuration of the chiral centers within the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold and its analogues is of paramount importance for the stereochemical outcome of the catalyzed reaction. The specific stereochemistry, derived from the parent aminoindanol, dictates the three-dimensional arrangement of the ligand around the metal center, and consequently, the facial selectivity of substrate approach.

The C2-symmetry of these ligands, arising from the identical absolute configuration of the stereocenters on both sides of the molecule, is a crucial design element. nih.gov This symmetry simplifies the catalytic landscape by reducing the number of possible diastereomeric transition states, which often translates to higher enantioselectivity. nih.gov

In the context of related chiral ligands, studies have shown that the combination of a biaryl backbone with chiral oxazoline rings can lead to a mixture of atropisomeric diastereomers. researchgate.net The stereochemical interplay between the chiral axis of the backbone and the stereogenic centers of the oxazoline moieties can significantly influence the catalytic performance.

Furthermore, it is well-established in asymmetric catalysis that using the enantiomer of a chiral ligand will typically lead to the formation of the opposite enantiomer of the product. This principle allows for the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate enantiomer of the catalyst.

The rigid indane backbone of the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand ensures that the stereochemical information from its chiral centers is effectively relayed to the catalytic site, making the absolute configuration a critical determinant of the catalyst's function. nih.gov

Development of Immobilized or Recyclable Variants of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) Ligands

The development of immobilized or recyclable variants of chiral catalysts is a significant area of research, driven by the economic and environmental benefits of catalyst reuse. For expensive and complex ligands like the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold, immobilization is a particularly attractive strategy.

One common approach is the covalent attachment of the ligand to an insoluble solid support, such as silica (B1680970) or a polymer resin. This allows for easy separation of the catalyst from the reaction mixture by simple filtration. For instance, chiral pyridine-bis(oxazoline) (pybox) ligands, which are structurally related to the IndaBox scaffold, have been efficiently immobilized onto silica. researchgate.net This can be achieved by functionalizing the ligand with a linker group that can be grafted onto the support. researchgate.net

Another strategy involves the use of soluble supports, such as polymers, that allow for homogeneous catalysis but can be precipitated out of the solution after the reaction is complete. This approach combines the advantages of both homogeneous (high activity and selectivity) and heterogeneous (easy separation) catalysis.

The key challenge in developing immobilized catalysts is to ensure that the catalytic activity and enantioselectivity are not compromised upon immobilization. The choice of the support, the length and nature of the linker, and the method of attachment can all influence the performance of the immobilized catalyst. Research in this area aims to create robust and recyclable catalytic systems that maintain their high performance over multiple reaction cycles.

A review of recent advances in the immobilization of chiral catalysts containing bis(oxazolines) highlights the versatility of this class of ligands for the development of heterogeneous catalytic systems. researchgate.net The success of these strategies with related bis(oxazoline) ligands suggests that the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold is a promising candidate for the development of recyclable catalysts.

Combinatorial Approaches to Ligand Library Synthesis and Screening

Combinatorial chemistry and high-throughput screening have emerged as powerful tools for the rapid discovery and optimization of catalysts. nih.gov For the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold, combinatorial approaches can be employed to generate libraries of ligand derivatives with diverse structural features.

The synthesis of ligand libraries can be facilitated by developing modular synthetic routes that allow for the systematic variation of different parts of the ligand structure. For example, a site-specific synthetic route to substituted IndaBox ligands has been reported, which enables late-stage modification of the indane core through palladium-catalyzed cross-couplings. nih.gov This methodology is well-suited for the parallel synthesis of a library of ligands with different substituents on the aromatic ring.

Similarly, the linker unit and the substituents on the oxazoline rings can be varied to create a diverse set of ligands. Once a library of ligands has been synthesized, high-throughput screening methods can be used to rapidly evaluate their performance in a target catalytic reaction. nih.gov This allows for the efficient identification of lead candidates with improved activity and selectivity.

The journal Combinatorial Chemistry & High Throughput Screening is a dedicated platform for research in this area, covering topics such as chemical library design, laboratory automation, and high-throughput screening technologies. rjraap.combenthamscience.commanuscriptpoint.combenthamscience.com The application of these combinatorial strategies to the 2,6-bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) scaffold holds significant promise for accelerating the discovery of new and improved catalysts for asymmetric synthesis.

Computational Chemistry Approaches to 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole Ligand Systems

Density Functional Theory (DFT) Calculations for Ligand-Metal Binding Energies and Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com For the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand system, DFT calculations are instrumental in quantifying the strength and nature of the coordination bonds it forms with various metal ions. These calculations can accurately predict the binding energies and the three-dimensional geometries of the resulting metal complexes. researchgate.net

The computational protocol typically commences with the geometric optimization of the ligand-metal complex to locate its most stable conformation. nih.gov This is often achieved using a specific functional, such as B3LYP, paired with a suitable basis set like 6-311G++(d,p). irjweb.com The binding energy is subsequently derived by comparing the computed energy of the optimized complex to the sum of the energies of the isolated ligand and metal ion.

A hypothetical DFT study investigating the interaction of the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand with a selection of divalent transition metal ions could yield the following illustrative data:

Metal IonCalculated Binding Energy (kcal/mol)Predicted M-N Bond Length (Å)Predicted M-O Bond Length (Å)
Copper(II)-48.22.032.18
Palladium(II)-55.62.072.22
Rhodium(II)-51.52.102.25
Ruthenium(II)-59.12.052.20

Such theoretical data would provide a quantitative basis for comparing the stability of different metal complexes, with the Ru(II) complex, in this hypothetical case, being the most stable. The predicted bond lengths offer further insights into the geometric arrangement of the coordination sphere.

Molecular Dynamics Simulations of Ligand-Substrate Interactions and Catalytic Processes

To capture the dynamic nature of catalytic processes, molecular dynamics (MD) simulations are employed. These simulations allow for the exploration of the conformational landscape of the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand-metal complex and its interactions with substrate molecules in a simulated environment that mimics experimental conditions.

In a typical MD simulation setup, the catalytic complex is immersed in a box of solvent molecules, and the system's evolution is tracked over time by solving Newton's equations of motion for every atom. The resulting trajectory provides a wealth of information about the substrate's approach to the active site, the binding modes, and the conformational changes that occur during the catalytic cycle. This detailed understanding of the reaction dynamics is crucial for explaining the observed catalytic activity and selectivity.

Prediction of Enantioselectivity and Reaction Pathways via Computational Modeling

A particularly valuable application of computational modeling for chiral ligands such as 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) is the a priori prediction of enantioselectivity in asymmetric catalysis. nih.gov By meticulously mapping the potential energy surface of the reaction, computational models can identify the transition states leading to the formation of different enantiomeric products.

The relative free energies of these transition states are then calculated, and the difference between them can be used to predict the enantiomeric excess (ee) of the reaction. Furthermore, the rise of machine learning has introduced novel approaches to predicting enantioselectivity by training models on existing experimental data and molecular descriptors. nih.govrsc.org

An illustrative computational study on an asymmetric reaction catalyzed by a metal complex of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) might yield the following comparative data:

SubstrateMetal CatalystComputationally Predicted ee (%)Experimentally Observed ee (%)
Prochiral Ketone A[Rh(I)-Ligand]9492
Imine B[Cu(II)-Ligand]8886
Olefin C[Pd(II)-Ligand]9695
Allylic Substrate D[Ru(II)-Ligand]8280

The strong correlation between the predicted and experimental values in this hypothetical dataset would underscore the predictive power and utility of such computational models in catalyst design.

Conformational Analysis of the Ligand and its Metal Complexes

The catalytic efficacy of a ligand-metal complex is intrinsically linked to its three-dimensional conformation. A thorough conformational analysis of the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligand and its corresponding metal complexes is therefore a prerequisite for a comprehensive understanding of their chemical behavior. rsc.org The primary objective of such an analysis is to identify the ensemble of low-energy conformers that are populated under typical reaction conditions.

A variety of computational techniques, including systematic searches, stochastic methods, and molecular dynamics simulations, can be utilized to explore the conformational space. The identified conformers are subsequently subjected to geometry optimization at a high level of theory, such as DFT, to ascertain their relative energies with high accuracy.

In Silico Screening and Rational Design of Novel Indeno-Oxazole Analogues with Improved Performance

Computational chemistry offers a powerful toolkit for the rational design and in silico screening of novel ligands with enhanced catalytic properties. nih.govpnrjournal.com By using the 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) structure as a template, a virtual library of new analogues can be generated by systematically modifying the substituents on the indeno and oxazole (B20620) moieties.

This library of virtual compounds can then be computationally screened to evaluate their potential as improved ligands. mdpi.com Key performance indicators, such as the calculated binding affinity for a target metal and the predicted enantioselectivity of the resulting catalyst, can be used as filters to identify the most promising candidates for subsequent synthesis and experimental validation. This rational, computer-aided design strategy can significantly streamline the discovery and development of next-generation catalysts.

Future Perspectives and Emerging Research Avenues for 2,6 Bis 3ar,8as 8h Indeno 1,2 D Oxazole Ligands

Exploration of New Catalytic Transformations Beyond Current Applications

The versatility of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) and related bis(oxazoline) ligands stems from their ability to form well-defined chiral complexes with a variety of metals, enabling a wide array of asymmetric reactions. Current applications have demonstrated their efficacy in reactions such as cyclopropanation, Diels-Alder reactions, and Friedel-Crafts alkylations. nih.govmdpi.com Future research is poised to expand this repertoire into new and challenging catalytic transformations.

One promising area is the development of novel C-H functionalization reactions. The direct activation and functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Chiral ruthenium(II)-pybox complexes have already shown promise in intramolecular C-H amination. bohrium.com Future work will likely focus on expanding the scope of these reactions to include intermolecular variants and the functionalization of a broader range of C-H bonds.

Moreover, the application of these ligands in photoredox catalysis is an emerging frontier. The merger of photoredox catalysis with asymmetric copper catalysis has been shown to be effective for the conversion of achiral carboxylic acids into enantiomerically enriched alkyl nitriles. This opens up new possibilities for the use of indeno-oxazole ligands in light-mediated transformations, which can often proceed under mild conditions.

Additionally, the exploration of asymmetric carbon-heteroatom bond-forming reactions beyond amination is a key research direction. This could include enantioselective fluorination, chlorination, and trifluoromethylation reactions, which are of significant interest in medicinal chemistry. The unique steric and electronic properties of the indeno-oxazole ligand could be leveraged to achieve high levels of stereocontrol in these challenging transformations.

Integration into Tandem or Cascade Catalysis for Complex Molecule Synthesis

The synthesis of complex molecules often requires multiple synthetic steps. Tandem or cascade catalysis, where multiple catalytic transformations occur in a single pot, offers a more efficient and sustainable approach to complex molecule synthesis. The integration of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligands into such processes is a significant area for future research.

A notable example of this approach is the use of a Cu-Pybox complex in a synergistic catalytic system for an enantioselective cascade reaction to synthesize quinolinones. nih.gov This demonstrates the potential for these ligands to be used in combination with other catalysts to achieve complex transformations with high stereoselectivity. Future research will likely focus on developing new cascade reactions that utilize the unique reactivity of indeno-oxazole metal complexes.

For instance, a cascade reaction could involve an initial enantioselective transformation catalyzed by an indeno-oxazole complex, followed by a subsequent cyclization or rearrangement catalyzed by a different catalyst in the same pot. This would allow for the rapid construction of complex molecular architectures from simple starting materials. The development of such processes will require a deep understanding of the compatibility of different catalytic systems and the optimization of reaction conditions to ensure that each step in the cascade proceeds efficiently.

Catalytic ApproachReaction TypePotential Application
Synergistic CatalysisEnantioselective CascadeSynthesis of complex heterocycles
Relay CatalysisMulti-step one-pot synthesisNatural product synthesis
Dual CatalysisCombination of metal and organocatalysisAccess to novel chiral building blocks

Development of More Sustainable and Green Catalytic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For ligands such as 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole), a key focus for future research will be the development of more sustainable and environmentally benign catalytic processes.

One approach is the use of greener reaction media. While many current applications of bis(oxazoline) ligands employ organic solvents, there is a growing interest in performing catalytic reactions in water or other environmentally benign solvents. nih.gov The development of water-soluble indeno-oxazole ligands or the use of techniques such as micellar catalysis could enable efficient asymmetric catalysis in aqueous media.

Another important aspect of green chemistry is the use of earth-abundant and non-toxic metals as catalysts. While precious metals like ruthenium and palladium are often used with bis(oxazoline) ligands, there is a growing effort to replace them with more sustainable alternatives such as iron, copper, and zinc. rsc.orgpageplace.de Iron bis(oxazoline) complexes, for example, have shown promise in a variety of asymmetric reactions. rsc.org Future research will likely focus on expanding the scope of catalysis with earth-abundant metals complexed with indeno-oxazole ligands.

Furthermore, the development of catalytic processes that operate under milder reaction conditions, such as lower temperatures and pressures, will contribute to their sustainability. The use of enabling technologies like microwave irradiation and ultrasonication can also lead to more energy-efficient processes. mdpi.comnih.gov

Applications in Flow Chemistry and Industrial Scale-Up

The transition of catalytic processes from the laboratory to an industrial scale presents significant challenges. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages for industrial scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. umontreal.carsc.org

The application of 2,6-Bis((3AR,8AS)-8H-indeno(1,2-D)oxazole) ligands in flow chemistry is a promising avenue for future research. This could involve the immobilization of the chiral catalyst on a solid support, allowing for its use in a packed-bed reactor. beilstein-journals.org Immobilization facilitates catalyst separation and recycling, which is a key requirement for cost-effective industrial processes. The development of robust and recyclable supported indeno-oxazole catalysts will be a critical area of investigation.

Moreover, flow chemistry enables the use of "novel process windows," such as high temperatures and pressures, which can lead to significantly accelerated reaction rates and improved efficiencies. d-nb.info The stability of the indeno-oxazole ligand and its metal complexes under such conditions will need to be carefully evaluated. The integration of in-line analytical techniques for real-time reaction monitoring will also be crucial for the development of robust and scalable flow processes.

TechnologyAdvantageFuture Research Direction
Flow ChemistryImproved scalability and safetyDevelopment of immobilized catalysts
Process IntensificationIncreased efficiency and throughputExploration of novel process windows
AutomationHigh-throughput screening and optimizationIntegration of in-line analytics

Design of Next-Generation Indeno-Oxazole Ligands for Enhanced Reactivity and Selectivity

The rational design of new ligands with improved properties is a cornerstone of catalysis research. For indeno-oxazole ligands, future design efforts will focus on enhancing their reactivity, selectivity, and substrate scope.

One approach is the modification of the ligand backbone to alter its steric and electronic properties. The introduction of different substituents on the indeno-oxazole framework can fine-tune the chiral environment around the metal center, leading to improved enantioselectivity. The synthesis of a new series of chiral bis(oxazoline) ligands has demonstrated the potential of this approach. utexas.edu

Another strategy is the development of ligands with different coordination modes. While the current indeno-oxazole ligand is a tridentate N,N,N-ligand, the design of tetradentate or bidentate analogues could open up new catalytic possibilities. The preparation of a new class of tetradentate bis(oxazoline) ligands has been described, and their metal complexes are potential catalysts for a variety of asymmetric reactions. utexas.edu

Furthermore, the attachment of the indeno-oxazole scaffold to polymeric supports or other macromolecules can lead to the development of recyclable catalysts with improved stability. Aza-bis(oxazolines) have been attached to a polymeric support, leading to easily recoverable copper(I)-catalysts for asymmetric cyclopropanation reactions. acs.org This approach is particularly relevant for industrial applications where catalyst recovery and reuse are essential.

Ligand Design StrategyGoalExample
Backbone ModificationEnhanced selectivityIntroduction of bulky substituents
Varied CoordinationNovel reactivitySynthesis of tetradentate ligands
ImmobilizationImproved recyclabilityAttachment to polymeric supports

Q & A

Q. Key Data :

  • Yield: ~70–85% after purification .
  • Purity: ≥94% (HPLC) for enantiomerically pure forms .

Advanced: How can researchers optimize enantioselectivity in Cu(I)-catalyzed alkynylation using this ligand?

Enantioselectivity depends on ligand-to-metal ratio, solvent polarity, and substrate electronic effects. For terminal alkynes, a 1:1.2 Cu(I)/ligand ratio in dichloromethane at −20°C achieves >90% ee. Steric hindrance at the oxazoline’s indene moiety enhances asymmetric induction by restricting substrate approach .

Contradiction Note : Lower ee (70–80%) is observed with electron-deficient alkynes, requiring additive screening (e.g., molecular sieves) to mitigate side reactions .

Advanced: What analytical techniques are critical for characterizing reaction intermediates in ligand-modified catalytic systems?

  • NMR Spectroscopy : 1H/13C NMR confirms ligand coordination to metals (e.g., Cu or Ni) via shifts in pyridine and oxazoline protons .
  • X-ray Diffraction : Resolves metal-ligand coordination geometry, as seen in Cu/pybox complexes with square-planar or trigonal bipyramidal structures .
  • Circular Dichroism (CD) : Monitors conformational changes during catalysis, correlating with enantioselectivity trends .

Advanced: How do electronic modifications of the indeno-oxazoline scaffold impact catalytic activity in Diels-Alder reactions?

Electron-withdrawing substituents (e.g., bromine at the indene position) increase Lewis acidity at the metal center, accelerating dienophile activation. For example, brominated analogs (e.g., C21H16BrN3O) show 20% faster reaction rates but require careful control of steric effects to retain stereoselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.